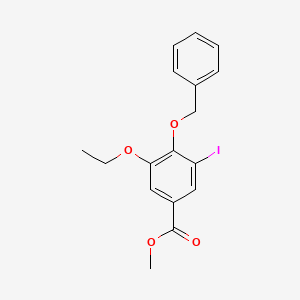
Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzyloxy group, an ethoxy group, and an iodine atom attached to a benzoate core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate typically involves the esterification of 4-(benzyloxy)-3-ethoxy-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form a hydrogen atom or substituted with other groups.
Substitution: The iodine atom can be substituted with various nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of 4-(benzyloxy)-3-ethoxy-5-iodobenzoic acid.
Reduction: Formation of 4-(benzyloxy)-3-ethoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate involves its interaction with specific molecular targets. The benzyloxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Methyl 4-(benzyloxy)-3-ethoxybenzoate: Lacks the iodine atom, which may result in different reactivity and biological activity.
Methyl 4-(benzyloxy)-3-methoxy-5-iodobenzoate: Contains a methoxy group instead of an ethoxy group, which can affect its chemical properties.
Methyl 4-(benzyloxy)-3-ethoxy-5-bromobenzoate:
Uniqueness: Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of benzyloxy, ethoxy, and iodine groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C17H17IO4 |
|---|---|
Molecular Weight |
412.22 g/mol |
IUPAC Name |
methyl 3-ethoxy-5-iodo-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H17IO4/c1-3-21-15-10-13(17(19)20-2)9-14(18)16(15)22-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
WXMZHTSKFKETLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OC)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















